Cas no 1270403-53-6 (2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL)

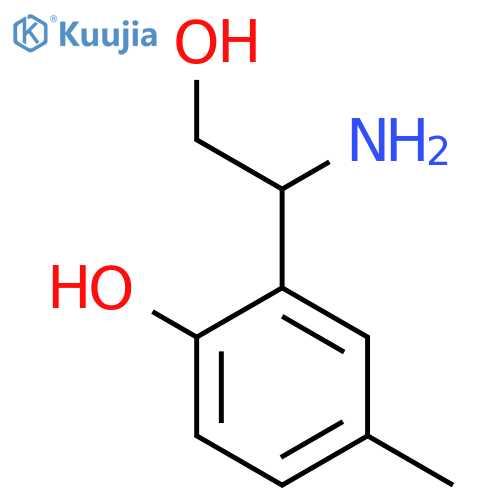

1270403-53-6 structure

商品名:2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL 化学的及び物理的性質

名前と識別子

-

- 2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL

- Benzeneethanol, β-amino-2-hydroxy-5-methyl-

- EN300-1849181

- AKOS006345860

- 1270403-53-6

-

- インチ: 1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3

- InChIKey: RNLILSGLASWGSV-UHFFFAOYSA-N

- ほほえんだ: OCC(C1C(=CC=C(C)C=1)O)N

計算された属性

- せいみつぶんしりょう: 167.094628657g/mol

- どういたいしつりょう: 167.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 66.5Ų

じっけんとくせい

- 密度みつど: 1.203±0.06 g/cm3(Predicted)

- ふってん: 365.4±37.0 °C(Predicted)

- 酸性度係数(pKa): 9.37±0.48(Predicted)

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849181-0.25g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 0.25g |

$855.0 | 2023-06-03 | ||

| Enamine | EN300-1849181-0.05g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 0.05g |

$780.0 | 2023-06-03 | ||

| Enamine | EN300-1849181-10.0g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 10g |

$3992.0 | 2023-06-03 | ||

| Enamine | EN300-1849181-1.0g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 1g |

$928.0 | 2023-06-03 | ||

| Enamine | EN300-1849181-1g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 1g |

$0.0 | 2023-09-19 | ||

| Enamine | EN300-1849181-2.5g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 2.5g |

$1819.0 | 2023-06-03 | ||

| Enamine | EN300-1849181-0.1g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 0.1g |

$817.0 | 2023-06-03 | ||

| Enamine | EN300-1849181-5.0g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 5g |

$2692.0 | 2023-06-03 | ||

| Enamine | EN300-1849181-0.5g |

2-(1-amino-2-hydroxyethyl)-4-methylphenol |

1270403-53-6 | 0.5g |

$891.0 | 2023-06-03 |

2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL 関連文献

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1270403-53-6 (2-(1-AMINO-2-HYDROXYETHYL)-4-METHYLPHENOL) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬